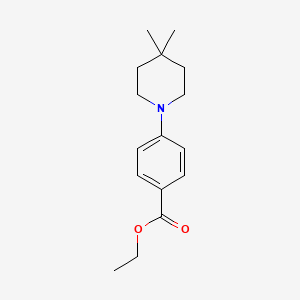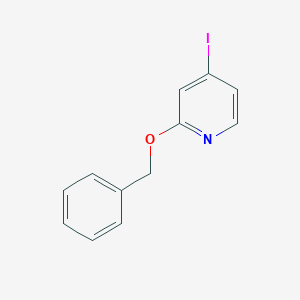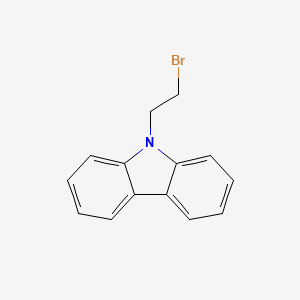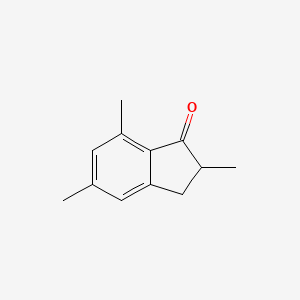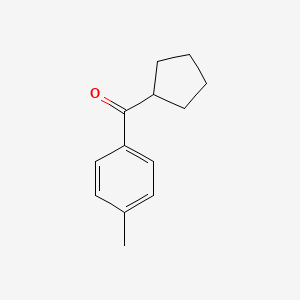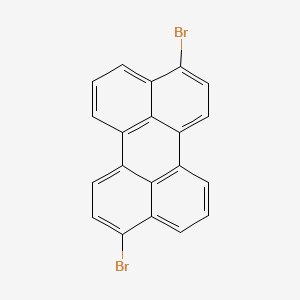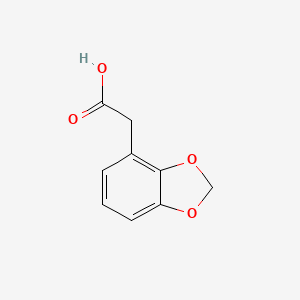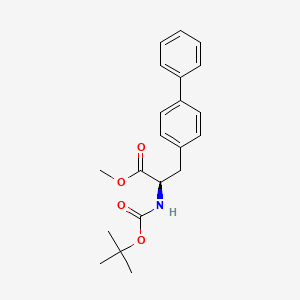
(R)-1,2-Epoxydecane
概要
説明
(R)-1,2-Epoxydecane, also known as 10-epoxydecanoic acid or 10-ED, is a fatty acid derivative that has been extensively studied for its potential applications in various fields. This compound is a chiral molecule, meaning it has two enantiomers, (R) and (S), with different properties and activities. In
科学的研究の応用
Photocatalytic Epoxidation
- Photocatalysis with Titanium Dioxide : 1-Decene was converted to 1,2-epoxydecane using UV-irradiated titanium dioxide powder and molecular oxygen as the oxygen source. The reaction rate was influenced by the addition of hydrogen peroxide and was more efficient under visible light than UV light (Ohno, Masaki, Hirayama, & Matsumura, 2001).
Plasma Epoxidation
- Epoxidation with Atmospheric Pressure Glow Plasma (APGP) : APGP was used for the epoxidation of 1-decene, predominantly forming 1,2-epoxydecane. This process occurred without catalysts under atmospheric pressure (Suga & Sekiguchi, 2006).
Copolymerization
- Copolymerization with Carbon Dioxide and Anhydrides : 1-Decene was converted to 1,2-epoxydecane and used for ring-opening copolymerization with carbon dioxide and different cyclic anhydrides, resulting in polycarbonates and polyesters with high conversion rates and molecular weights (Jin, Zeng, & Ullah, 2017).
Asymmetric Catalytic Synthesis
- Enantiopure R-Aryloxy Alcohols Synthesis : The kinetic resolution of terminal epoxides with phenols was explored, producing R-aryloxy alcohols with high enantioselectivity. This process is valuable for synthesizing pharmaceutically important compounds (Ready & Jacobsen, 1999).
Enzymatic Hydrolysis
- Microsomal Epoxide Hydrolase Catalyzed Hydrolysis : The enantioselectivity of the hydrolysis of 1,2-epoxydecane by rabbit liver microsomal epoxide hydrolase was studied, exploring the enzyme's ability to select substrates based on the alkyl chain structure (Bellucci, Chiappe, Conti, Marioni, & Pierini, 1989).
Bioconversions with Microorganisms
- Hydrocarbon Bioconversion by Pseudomonas oleovorans : The conversion of 1-decene into (R)-1,2-epoxydecane using Pseudomonas oleovorans in two-phase systems demonstrated potential for creating chiral epoxy compounds (Smet, Kingma, Wynberg, & Witholt, 1983).
特性
IUPAC Name |
(2R)-2-octyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-10-9-11-10/h10H,2-9H2,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMHBRRZYSORSH-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@@H]1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1,2-Epoxydecane | |
CAS RN |
67210-36-0 | |
| Record name | 1,2-Epoxydecane, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067210360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 67210-36-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-EPOXYDECANE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P528KWQ7H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


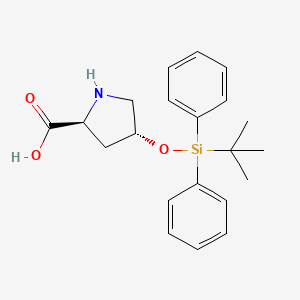
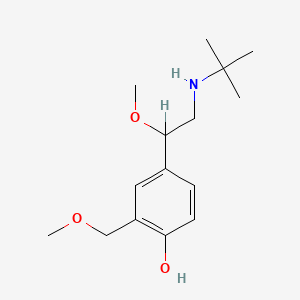
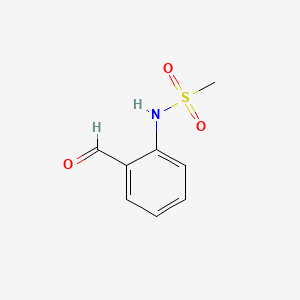
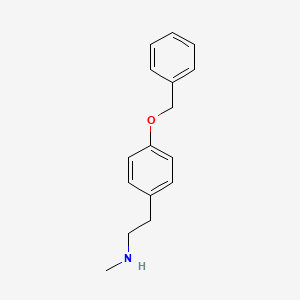
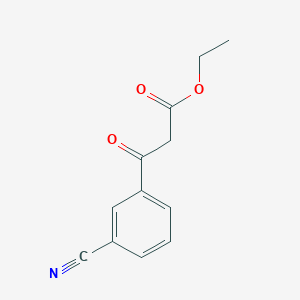
![6-Chlorothieno[2,3-b]pyridine](/img/structure/B1589462.png)
